Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-
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Overview
Description
Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- is a complex compound that features a central ruthenium ion coordinated with various ligands
Preparation Methods
The synthesis of Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- involves several steps. One common method involves the reduction of a ruthenium precursor, such as ruthenium trichloride, in the presence of the ligands 2,2’-bipyridine-4,4’-dicarboxylate and 4,4’-dinonyl-2,2’-bipyridine. The reaction is typically carried out in a solvent such as ethanol or water, under reflux conditions. The thiocyanate ligands are then introduced to complete the coordination sphere around the ruthenium ion .
Chemical Reactions Analysis
Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- undergoes various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can undergo redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in dye-sensitized solar cells as a sensitizer, improving the efficiency of solar energy conversion
Mechanism of Action
The mechanism by which Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- exerts its effects involves the interaction of the ruthenium center with its ligands. The ligands modulate the electronic properties of the ruthenium ion, allowing it to participate in various redox and catalytic processes. The thiocyanate ligands, in particular, play a crucial role in stabilizing the complex and facilitating electron transfer reactions .
Comparison with Similar Compounds
Similar compounds include other ruthenium-based complexes with bipyridine ligands, such as:
Ruthenium(II) tris(bipyridine): Known for its use in photochemical and electrochemical applications.
Ruthenium(II) bis(2,2’-bipyridine)(4,4’-dicarboxylato): Used in dye-sensitized solar cells.
Ruthenium(II) bis(2,2’-bipyridine)(5-amino-1,10-phenanthroline): Utilized in bioanalysis and imaging
Ruthenate(2-),[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-kN1,kN1’bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)- stands out due to its unique combination of ligands, which confer specific electronic and steric properties, making it particularly effective in certain applications such as dye-sensitized solar cells and bioanalysis .
Properties
IUPAC Name |
sodium;2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;4-nonyl-2-(4-nonylpyridin-2-yl)pyridine;ruthenium(2+);diisothiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.Na.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;;/q;;2*-1;+1;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRLIZIPPIXIE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Na+].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N6NaO4RuS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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